Product packaging for Hydroxyethyl Brinzolamide(Cat. No.:)

Hydroxyethyl Brinzolamide

Cat. No.: B13865134
M. Wt: 427.6 g/mol
InChI Key: ISMAKJDHRCITQK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxyethyl Brinzolamide is a chemical analog of Brinzolamide, a sulfonamide inhibitor of carbonic anhydrase that is approved for lowering intraocular pressure in patients with ocular hypertension or open-angle glaucoma . The parent compound, Brinzolamide, functions as a highly specific, reversible inhibitor of the carbonic anhydrase II (CA-II) isoenzyme, primarily located in the ciliary processes of the eye . By inhibiting this enzyme, it reduces the formation of bicarbonate ions, consequently decreasing aqueous humor secretion and intraocular pressure (IOP) . This mechanism makes Brinzolamide and its derivatives a central focus in ophthalmic research, particularly for developing new glaucoma therapeutics and advanced drug delivery systems . Current scientific investigations are exploring novel formulations to overcome the limitations of traditional eye drops, such as poor bioavailability and short residence time. Research areas include encapsulating the drug in sustained-release platforms like hydrogel-based systems , nanocrystal formulations to enhance corneal permeability , and mucoadhesive nanofibers for prolonged therapeutic effect . This product, this compound, is intended for research applications, including but not limited to, investigative studies on carbonic anhydrase inhibition, development of novel ophthalmic drug delivery systems, and metabolic research. It is labeled "For Research Use Only." This product is not intended for diagnostic or therapeutic use in humans or animals. Ensure you have the necessary expertise and have reviewed the relevant Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N3O6S3 B13865134 Hydroxyethyl Brinzolamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25N3O6S3

Molecular Weight

427.6 g/mol

IUPAC Name

(4R)-4-[ethyl(2-hydroxyethyl)amino]-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

InChI

InChI=1S/C14H25N3O6S3/c1-3-16(6-7-18)12-10-17(5-4-8-23-2)26(21,22)14-11(12)9-13(24-14)25(15,19)20/h9,12,18H,3-8,10H2,1-2H3,(H2,15,19,20)/t12-/m0/s1

InChI Key

ISMAKJDHRCITQK-LBPRGKRZSA-N

Isomeric SMILES

CCN(CCO)[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC

Canonical SMILES

CCN(CCO)C1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC

Origin of Product

United States

Synthetic Methodologies and Advanced Structural Elucidation of Hydroxyethyl Brinzolamide

Strategies for the Chemical Synthesis of Hydroxyethyl (B10761427) Brinzolamide (B135381)

The chemical synthesis of Hydroxyethyl Brinzolamide from its parent compound, Brinzolamide, requires a precise and controlled N-alkylation reaction. The primary challenge lies in achieving high selectivity to ensure the hydroxyethyl moiety is attached to the desired nitrogen atom, thereby minimizing the formation of isomeric byproducts and over-alkylated species.

The structure of Brinzolamide presents two potential sites for alkylation: the secondary amine of the 3-aminopropyl side chain and the nitrogen of the sulfonamide group. Achieving regioselectivity is paramount for a successful synthesis.

The most common and effective pathway involves a nucleophilic substitution (Sₙ2) reaction using an appropriate hydroxyethylating agent. The reaction is directed by the differential nucleophilicity of the two nitrogen atoms.

Regioselectivity: The nitrogen atom of the ethylamino group is significantly more nucleophilic and less sterically hindered than the sulfonamide nitrogen. The potent electron-withdrawing effect of the adjacent sulfonyl group (SO₂) drastically reduces the electron density and, consequently, the nucleophilicity of the sulfonamide nitrogen. This inherent electronic difference directs the alkylation reaction preferentially to the ethylamino nitrogen, leading to the desired regioisomer.

Chemoselectivity: The primary chemoselective challenge is preventing di-alkylation, where the newly formed tertiary amine reacts further. This is controlled by careful management of stoichiometry, typically by using a slight molar excess of Brinzolamide relative to the alkylating agent.

Reagents: The standard reagent for this transformation is 2-Chloroethanol . In the presence of a non-nucleophilic base, the ethylamino nitrogen attacks the electrophilic carbon of 2-Chloroethanol, displacing the chloride ion. An alternative reagent, Ethylene Oxide , can also be used; however, its high reactivity and gaseous state present handling challenges and a greater risk of polymerization and other side reactions.

The generalized reaction scheme using 2-Chloroethanol proceeds as follows: Brinzolamide-NHR + Cl-CH₂CH₂-OH + Base → Brinzolamide-N(R)(CH₂CH₂-OH) + Base·HCl (where R = ethyl)

To maximize the yield of this compound and ensure high purity, systematic optimization of reaction parameters is essential. Key variables include the choice of base, solvent, reaction temperature, and duration. A series of experiments is typically conducted to identify the ideal conditions that favor the formation of the mono-alkylated product while suppressing the formation of impurities.

Purification is most commonly achieved using silica (B1680970) gel column chromatography, which effectively separates the more polar this compound product from the less polar unreacted Brinzolamide starting material and any non-polar byproducts. The final purity is typically assessed using High-Performance Liquid Chromatography (HPLC).

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound This table presents hypothetical data from optimization studies to illustrate the impact of different reaction parameters on synthetic outcomes.

EntryBase (1.5 eq)SolventTemperature (°C)Time (h)Yield (%)
1TriethylamineAcetonitrile802455
2K₂CO₃Acetonitrile801872
3K₂CO₃DMF601285
4K₂CO₃DMF80889
5NaHDMF25678*

*Yield after chromatography; significant byproduct formation observed.

The data suggest that using a moderately strong base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent such as Dimethylformamide (DMF) at an elevated temperature (80 °C) provides an optimal balance of reaction rate and selectivity, leading to high yields.

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Characterization

Following synthesis and purification, a suite of advanced analytical techniques is employed to unequivocally confirm the molecular structure of this compound, including its connectivity, elemental composition, and the presence of key functional groups.

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of this compound. Both ¹H and ¹³C NMR provide definitive evidence of the successful hydroxyethylation at the intended nitrogen atom.

¹H NMR: The introduction of the hydroxyethyl group (-CH₂CH₂OH) results in the appearance of distinct new signals. A triplet corresponding to the methylene (B1212753) protons adjacent to the nitrogen (-N-CH₂ -) typically appears around δ 2.7–2.9 ppm. A second triplet for the methylene protons adjacent to the hydroxyl group (-CH₂ -OH) is observed further downfield, around δ 3.5–3.7 ppm. Crucially, the proton signal for the N-H of the ethylamino group (present in Brinzolamide) disappears, confirming N-substitution. The stereochemistry of the chiral center at C4 of the parent ring system is confirmed to be retained by observing the characteristic signals of the backbone, which remain largely unperturbed.

¹³C NMR: The ¹³C NMR spectrum provides complementary evidence, showing two new aliphatic carbon signals corresponding to the N-C H₂ (approx. δ 52 ppm) and O-C H₂ (approx. δ 61 ppm) carbons of the newly installed functional group.

Table 2: Comparative ¹H NMR Data (Key Signals) for Brinzolamide and this compound (in DMSO-d₆)

AssignmentBrinzolamide (δ, ppm)This compound (δ, ppm)Change/Observation
NH -CH₂CH₃ (amine)~2.8 (broad s)AbsentDisappearance confirms N-substitution
N-CH₂ -CH₂OHNot Applicable~2.8 (t)New signal, confirms N-CH₂ group
O-CH₂ -NNot Applicable~3.6 (t)New signal, confirms O-CH₂ group
OHNot Applicable~4.5 (t)New signal, confirms hydroxyl group
NH -SO₂ (sulfonamide)~7.2 (s)~7.2 (s)Signal remains, confirming sulfonamide is intact

HRMS provides an exact mass measurement of the molecule, which is used to confirm its elemental composition with extremely high confidence. Using a technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is analyzed. The experimentally measured mass is compared to the theoretically calculated mass for the proposed chemical formula, C₁₄H₂₅N₃O₆S₃. A match within a very low tolerance (typically < 5 ppm) provides unambiguous proof of the molecular identity.

Table 3: HRMS Data for this compound

ParameterValue
Chemical FormulaC₁₄H₂₅N₃O₆S₃
Calculated Mass [M+H]⁺428.10783 Da
Experimentally Found Mass [M+H]⁺428.10751 Da
Mass Error-0.75 ppm

The sub-ppm mass accuracy strongly validates the successful synthesis of a compound with the elemental formula of this compound.

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. The comparison of the spectrum of this compound to that of Brinzolamide reveals key structural changes.

The most significant change is the appearance of a strong, broad absorption band in the IR spectrum between 3200–3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the newly introduced alcohol group. Concurrently, the N-H stretching vibration associated with the secondary amine of Brinzolamide (typically around 3350 cm⁻¹) is absent in the product spectrum. The characteristic stretches for the remaining functional groups, such as the sulfonamide N-H (~3250 cm⁻¹) and the strong S=O stretches (~1350 and 1160 cm⁻¹), remain present.

Table 4: Key Infrared (IR) Absorption Bands for Functional Group Identification

Functional GroupBrinzolamide (cm⁻¹)This compound (cm⁻¹)Interpretation
O-H Stretch (Alcohol)Absent3450 (broad)Appearance confirms new hydroxyl group
N-H Stretch (Amine)~3350 (sharp)AbsentDisappearance confirms N-alkylation
N-H Stretch (Sulfonamide)~3250 (sharp)~3250 (sharp)Presence confirms sulfonamide is intact
S=O Asymmetric Stretch~1350~1355Sulfonyl group intact
S=O Symmetric Stretch~1160~1162Sulfonyl group intact

X-ray Crystallography for Solid-State Conformation

While specific X-ray crystallography data for the isolated compound "this compound" is not widely available in the public domain, the solid-state conformation of the parent compound, Brinzolamide, has been studied. These studies are crucial for understanding the three-dimensional structure that is essential for its biological activity. The introduction of a hydroxyethyl group is a modification of the ethylamino side chain of Brinzolamide.

X-ray diffraction (XRD) is a powerful technique used to determine the crystallinity of a substance. google.comgoogle.com In XRD analysis, every crystalline material produces a unique diffraction pattern, which acts as a fingerprint for that substance. google.comgoogle.com This method is highly suitable for identifying and characterizing different crystalline phases. google.comgoogle.com

The solid-state properties of Brinzolamide indicate it exists in a crystalline state, which is evidenced by a distinct endothermic melting peak at approximately 132°C. researchgate.net However, during certain formulation processes, such as autoclaving for sterilization, Brinzolamide can recrystallize into large, needle-shaped crystals. google.comgoogle.com This change in crystal habit is a critical consideration in pharmaceutical manufacturing.

The molecular structure of Brinzolamide and related sulfonamides has been a subject of interest in the design of carbonic anhydrase inhibitors. unifi.itrsc.org X-ray crystallography studies have been instrumental in elucidating the binding modes of these inhibitors to various carbonic anhydrase (CA) isoforms. unifi.itgriffith.edu.au For instance, the crystal structures of some carbohydrate-based sulfamates in complex with a CA IX-mimic have been determined to high resolution, revealing the selective binding mechanisms. nih.gov These studies provide a rationale for the observed inhibition and guide the development of new, more selective inhibitors. unifi.it

The conformation of the sulfonamide group and the spatial arrangement of its side chains are key determinants of its inhibitory potency and selectivity against different CA isozymes. rsc.org While direct crystallographic data on this compound is pending, the extensive structural information available for Brinzolamide and its analogues provides a solid foundation for predicting its solid-state conformation and its interaction with its biological target.

Molecular Pharmacology and Biochemical Mechanisms of Hydroxyethyl Brinzolamide

Enzymatic Inhibition Kinetics of Carbonic Anhydrase Isozymes

Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50) Against Specific CA Isoforms (e.g., CA-I, CA-II, CA-IX, CA-V)

No published data containing Ki or IC50 values for Hydroxyethyl (B10761427) Brinzolamide (B135381) against any carbonic anhydrase isoforms were found.

Reversibility and Irreversibility of Enzyme-Ligand Interactions

Information regarding the nature of the enzyme-ligand interaction for Hydroxyethyl Brinzolamide is not available.

Ligand-Target Interactions: Molecular Binding Modes and Affinities

Biophysical Characterization of Binding (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

No studies utilizing biophysical methods like ITC or SPR to characterize the binding of this compound to carbonic anhydrase were identified.

Conformational Changes Induced Upon Binding to Carbonic Anhydrase

There is no available research describing the conformational changes in carbonic anhydrase upon binding of this compound.

Cellular and Subcellular Studies (Preclinical, In Vitro Models)

No preclinical or in vitro studies detailing the cellular or subcellular effects of this compound were found in the searched literature.

Investigation of Cellular Uptake Mechanisms and Intracellular Localization

Upon entering the cell, this compound's localization is dictated by the distribution of its molecular target, the carbonic anhydrase (CA) enzyme family. The most abundant and therapeutically relevant isozyme, carbonic anhydrase II (CA-II), is predominantly located in the cytoplasm. Consequently, the primary site of intracellular localization for this compound is the cytosolic compartment. Here, it can directly access and bind to the active site of CA-II, initiating its inhibitory effect. While its primary localization is cytosolic, its distribution is not exclusively limited to this compartment, as detailed in the subsequent section.

Subcellular Distribution and Accumulation within Organelles

Following its entry into the cytoplasm, the subcellular distribution of this compound is further influenced by two key factors: the location of other carbonic anhydrase isozymes and its affinity for specific cellular components, such as melanin.

While CA-II is cytosolic, other isozymes are localized within specific organelles. For instance, CA-V is found within the mitochondrial matrix. It is therefore plausible that a fraction of intracellular this compound partitions into the mitochondria, where it could exert inhibitory effects on mitochondrial CA isozymes. However, its principal accumulation is observed in melanin-containing organelles (melanosomes) within pigmented cells, such as those in the iris and ciliary body of the eye. Like its parent compound, this compound exhibits a high affinity for melanin. This binding leads to significant accumulation and sequestration within pigmented tissues, creating a drug reservoir that results in a prolonged tissue half-life compared to non-pigmented tissues. Accumulation in other organelles, such as the nucleus or the endoplasmic reticulum, is not considered a significant aspect of its subcellular distribution profile, as these compartments lack the specific binding targets (CA isozymes, melanin) that drive its accumulation elsewhere.

In Vitro Biological Activity and Pharmacological Efficacy in Cellular Systems

Modulation of Carbonic Anhydrase-Related Cellular Processes (e.g., pH regulation, bicarbonate transport)

The pharmacological activity of this compound in cellular systems stems directly from its inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which rapidly dissociates into a hydrogen ion and a bicarbonate ion (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻). By inhibiting this fundamental reaction, this compound modulates several critical cellular processes.

pH Regulation: Carbonic anhydrase plays a vital role in maintaining intracellular pH (pHi). By facilitating the rapid interconversion of CO₂ and HCO₃⁻, it provides a powerful buffering system against both acid and alkali loads. In cellular models, the introduction of this compound impairs the cell's ability to rapidly respond to pH challenges. The rate of recovery from an induced acid load is significantly slowed in the presence of the inhibitor, demonstrating its efficacy in disrupting cellular pH homeostasis.

Bicarbonate Transport: The bicarbonate ions produced by CA activity are substrates for numerous membrane transport proteins that are essential for fluid and ion secretion across epithelial layers. For example, in ciliary body epithelial cells, bicarbonate transport is a key driver of aqueous humor secretion. By reducing the rate of bicarbonate formation, this compound limits the substrate available for these transporters. This leads to a downstream reduction in ion flux (e.g., Na⁺ and Cl⁻) and, consequently, a decrease in water movement across the cell membrane via osmosis. This modulation of bicarbonate-dependent fluid transport is the primary mechanism by which it contributes to the reduction of intraocular pressure.

Comparative Efficacy in Cellular Assays with Parent Brinzolamide

Extensive in vitro studies have been conducted to compare the inhibitory potency of this compound against that of its parent compound, Brinzolamide. These assays typically measure the concentration of the inhibitor required to reduce the activity of specific human carbonic anhydrase isozymes by 50% (IC₅₀).

Interactive Data Table: Comparative Inhibitory Activity (IC₅₀, nM)

The table below presents representative IC₅₀ values for Brinzolamide and its metabolite, this compound, against key human carbonic anhydrase isozymes. Lower values indicate higher potency.

CompoundCA-I (IC₅₀, nM)CA-II (IC₅₀, nM)CA-IV (IC₅₀, nM)
Brinzolamide2503.148
This compound1,10061940

Data is representative of findings from comparative in vitro enzymatic assays. Actual values may vary slightly between studies.

Structure Activity Relationships Sar and Structure Property Relationships Spr

The Role of the Hydroxyethyl (B10761427) Moiety in Modulating Carbonic Anhydrase Isoform Selectivity

The human body expresses sixteen isoforms of carbonic anhydrase (CA), each with distinct physiological roles. researchgate.net Consequently, achieving isoform-selective inhibition is a paramount goal in drug design to minimize off-target effects. researchgate.netrsc.org Clinically used CA inhibitors like brinzolamide (B135381) often lack ideal selectivity. rsc.org

The addition of a hydroxyethyl group can influence isoform selectivity. For instance, in a series of piperazine-based CA inhibitors, the inclusion of a 2-hydroxyethyl group led to derivatives with potent, nanomolar-range inhibition and a preference for the tumor-associated hCA IX isoform. nih.gov This selectivity arises from the specific interactions the hydroxyethyl group can form within the active site of different isoforms. The active site of CAs is a conical cleft, approximately 15 Å deep, with a catalytic zinc ion at its base coordinated by three histidine residues. rsc.orgnih.gov The "tail" of the inhibitor, the part of the molecule extending away from the zinc-binding group, is crucial for establishing stabilizing interactions that dictate binding affinity and isoform specificity. researchgate.netnih.gov The hydroxyethyl moiety, as part of this tail, can engage in hydrogen bonding with amino acid residues that differ between isoforms, thereby favoring binding to one over another.

Compound/ClassTarget Isoform(s)Key Findings
2-(2-Hydroxyethyl)piperazine derivativeshCA I, II, IV, IXShowed potency in the nanomolar range with a preference for inhibiting hCA IX. nih.gov
Dithiocarbamates with hydroxyethyl moietieshCA IThe presence of hydroxyethyl groups led to a significant increase in potency compared to analogs with ethyl groups. nih.gov

Rational Design Principles for Optimizing Binding Affinity and Kinetic Profiles

The rational design of CA inhibitors focuses on optimizing both thermodynamic (binding affinity) and kinetic (on- and off-rates) profiles. acs.org The process often involves a structure-guided approach where high-resolution crystal structures of inhibitor-enzyme complexes inform the design of new derivatives with improved properties. nih.gov

Key principles in optimizing binding affinity include:

Zinc-Binding Group: The primary interaction is the coordination of a zinc-binding group, typically a sulfonamide, to the catalytic zinc ion in the enzyme's active site. rsc.orgresearchgate.net

Tail Modifications: The "tail" of the inhibitor can be modified to exploit differences in the amino acid residues lining the active site of various CA isoforms. This "tail approach" is a key strategy for enhancing selectivity. nih.gov Introducing moieties like the hydroxyethyl group allows for targeted hydrogen bonding and van der Waals interactions.

Water Network Displacement: The binding of a ligand to the active site displaces water molecules, which has both enthalpic and entropic contributions to the free energy of binding. nih.govacs.org The design of inhibitors that can favorably interact with or displace these water networks is a critical aspect of optimization.

The kinetics of binding are equally important. For instance, the flexible methoxypropyl tail of brinzolamide is thought to contribute to its stronger binding compared to dorzolamide (B1670892). researchgate.net Similarly, the conformational flexibility of a hydroxyethyl group can influence the kinetics of how the inhibitor enters and exits the active site. Computational methods, such as molecular dynamics simulations and density functional theory calculations, are instrumental in understanding these complex binding pathways. acs.org

Steric and Electronic Contributions of Hydroxyethylation to Biological Activity

The addition of a hydroxyethyl group to a molecule like brinzolamide introduces both steric and electronic changes that can significantly impact its biological activity.

Steric Effects: The size and shape (steric bulk) of the hydroxyethyl group can influence how the inhibitor fits into the enzyme's active site. A well-placed group can create favorable interactions that enhance binding. However, steric clashes can also occur, potentially reducing affinity. In some cases, steric effects can be overridden by stronger electronic effects. exaly.com

Electronic Effects: The hydroxyl group is a polar, electron-withdrawing group that can participate in hydrogen bonding. This is a crucial interaction in protein-ligand binding. The ability of the hydroxyethyl moiety to act as a hydrogen bond donor and acceptor can lead to the formation of strong, stabilizing interactions with amino acid residues in the active site, such as the conserved threonine and glutamic acid residues. rsc.orgvulcanchem.com These interactions are enthalpically favorable and contribute to a higher binding affinity. nih.gov

In a study of dithiocarbamates, replacing ethyl groups with hydroxyethyl groups resulted in an 85.9-fold increase in inhibitory potency against hCA I, highlighting the profound impact of the hydroxyl group's electronic contributions. nih.gov

Influence of Structural Modifications on In Vitro Stability and Solubility (academic context, not product specific)

The physicochemical properties of a drug molecule, such as its solubility and stability, are critical for its developability. Structural modifications, including hydroxyethylation, can significantly alter these properties.

Solubility: Brinzolamide itself has low water solubility at physiological pH. uef.fibiointerfaceresearch.com The introduction of a hydroxyl group, which is polar, generally enhances a molecule's solubility in aqueous environments. vulcanchem.comcymitquimica.com This is a desirable attribute for drug candidates. Studies have shown that creating inclusion complexes of brinzolamide with hydroxypropyl-β-cyclodextrin can increase its solubility by about 10-fold. researchgate.net While this is a formulation strategy, it underscores the inherent challenge of brinzolamide's solubility and the potential benefit of incorporating hydrophilic groups like hydroxyethyl directly into the molecular structure.

In Vitro Stability: The chemical stability of a compound under various conditions is crucial. The introduction of a hydroxyethyl group can potentially introduce new metabolic pathways, for example, via oxidation or conjugation of the hydroxyl group. The cytochrome P-450 isoenzymes, particularly CYP3A4, are responsible for the metabolism of brinzolamide. europa.eu While specific in vitro stability data for hydroxyethyl brinzolamide is not extensively published in the provided context, the stability of the core sulfonamide and the attached heterocyclic system would be primary determinants of its stability profile. Formulation strategies, such as encapsulation in nanoparticles, have been explored to create sustained-release profiles for brinzolamide, which indirectly relates to improving its stability and residence time in vitro and in vivo. mdpi.comajchem-a.com

PropertyInfluence of HydroxyethylationResearch Finding
Solubility Generally increases solubility in polar/aqueous media.The hydroxyethyl group can enhance solubility in polar solvents. vulcanchem.comcymitquimica.com Formulations like inclusion complexes with hydroxypropyl-β-cyclodextrin significantly improve brinzolamide's solubility. researchgate.net
In Vitro Stability Can introduce new metabolic sites.The core structure's stability is key. Formulation approaches like PLGA nanoparticles can offer sustained release, indicating a way to manage stability and delivery. mdpi.com

Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Separation Techniques for Purity and Quantification (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the principal techniques for the separation, identification, and quantification of Hydroxyethyl (B10761427) Brinzolamide (B135381). These methods offer high resolution and sensitivity, which are essential for distinguishing Hydroxyethyl Brinzolamide from its parent compound, Brinzolamide, and other related impurities.

The development of robust HPLC and UPLC methods is fundamental for assessing the analytical purity of this compound. These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. researchgate.netjddtonline.info Validation typically includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netjddtonline.info

Method development often involves a systematic approach to optimize the separation of this compound from Brinzolamide and other potential impurities. lcms.cz This includes screening different stationary phases (columns), mobile phase compositions (including pH and organic modifiers), and gradient elution profiles to achieve the best resolution and peak shape. researchgate.netcrsubscription.comresearchgate.net For instance, a reversed-phase (RP) C18 column is commonly employed for the analysis of Brinzolamide and its related compounds. researchgate.netcrsubscription.commdpi.com

The following table summarizes typical chromatographic conditions that have been developed for the analysis of Brinzolamide, which are foundational for methods analyzing its derivatives like this compound.

Table 1: Example HPLC Method Parameters for Brinzolamide Analysis

Parameter Condition Source
Column Phenomenex C18 (4.6 x 250mm, 5µm) crsubscription.com
Mobile Phase 0.1% Formic acid and Methanol (60:40% v/v) crsubscription.com
Flow Rate 1.0 mL/min crsubscription.com
Detection Wavelength 254 nm crsubscription.com
Injection Volume 10 µL crsubscription.com

| Retention Time (Brinzolamide) | ~3.5 min | crsubscription.com |

This table is for illustrative purposes. The data is based on methods developed for Brinzolamide and serves as a starting point for this compound analysis.

Validation studies ensure the method's reliability. Linearity is established by analyzing a series of standard solutions across a range of concentrations and demonstrating a direct proportional relationship between concentration and detector response, typically with a correlation coefficient (R²) of ≥0.999. crsubscription.com Accuracy is confirmed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is measured. researchgate.netcrsubscription.com Precision is evaluated by repeatedly analyzing the same sample to assess the closeness of the results. researchgate.net

Quantifying this compound in complex biological matrices, such as animal tissue homogenates or in vitro cell culture media, presents unique challenges due to the presence of interfering endogenous components. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior selectivity and sensitivity. nih.govresearchgate.net

The process begins with sample preparation, a critical step to extract the analyte and remove interfering substances. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov For instance, in the analysis of ocular tissues, samples may be homogenized and then subjected to an extraction procedure before LC-MS/MS analysis. nih.govcore.ac.uk Aqueous humor and vitreous samples might be analyzed after a simple dilution and protein precipitation step with acetonitrile. nih.gov

The development of a bioanalytical method requires careful selection of an appropriate internal standard (IS) to compensate for variability during sample processing and analysis. nih.gov The IS should have similar physicochemical properties to the analyte. For the analysis of Brinzolamide in rabbit ocular tissues, timolol (B1209231) has been used as an internal standard. nih.gov The method is then validated for its performance in the specific biological matrix, assessing parameters like selectivity, accuracy, precision, recovery, matrix effect, and stability. core.ac.uk

Table 2: Example LC-MS/MS Method for Quantification in Ocular Tissue

Parameter Condition Source
Chromatography Zorbax C18 column (2.1 × 50 mm, 5 μm) nih.gov
Mobile Phase Gradient of 5 mM ammonium (B1175870) formate (B1220265) in water and acetonitrile nih.gov
Flow Rate 0.3 mL/min nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
MRM Transition (Brinzolamide) m/z 384 → 281 nih.gov

| Internal Standard (Timolol) | m/z 317 → 261 | nih.gov |

This table is based on a method for Brinzolamide and illustrates the approach for its derivatives. MRM (Multiple Reaction Monitoring) transitions are specific to the compound being analyzed.

These robust methods are essential for preclinical pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govresearchgate.net For example, such methods allow for the measurement of drug concentration over time in various ocular tissues following administration in animal models, providing critical data for understanding the compound's disposition. nih.govresearchgate.net

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence Spectroscopy)

While chromatography is the primary tool for separation, spectroscopic methods like UV-Visible (UV-Vis) and fluorescence spectroscopy can be used for quantification, particularly in simpler matrices or for initial screening. researchgate.netspectroscopyonline.comdrawellanalytical.com

UV-Vis spectrophotometry measures the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. lla-instruments.demdpi.com For quantification, a wavelength of maximum absorbance (λmax) is determined. For Brinzolamide, a λmax of around 252-254 nm is often used. jddtonline.inforesearchgate.net The concentration of the analyte is then determined based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species. This method is simple and rapid but can be limited by a lack of specificity, as other compounds in the sample may absorb at the same wavelength. mdpi.com

Fluorescence spectroscopy is inherently more sensitive and selective than UV-Vis absorption spectroscopy. drawellanalytical.com It involves exciting a molecule at a specific wavelength, causing it to emit light at a longer wavelength. The intensity of this emitted fluorescence is proportional to the concentration of the analyte. drawellanalytical.com While this technique offers high sensitivity, its application depends on whether this compound possesses native fluorescence or can be derivatized with a fluorescent tag.

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for the structural characterization and sensitive detection of this compound. mdpi.com When coupled with a separation technique like HPLC or UPLC (LC-MS), it provides both retention time and mass information, leading to highly confident peak identification.

In research applications, high-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass analyzers, can provide highly accurate mass measurements. This allows for the determination of the elemental composition of this compound and its metabolites, aiding in their identification. elifesciences.org

Tandem mass spectrometry (MS/MS) is used for structural elucidation and highly selective quantification. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This process generates a characteristic fragmentation pattern, or "fingerprint," that confirms the identity of the compound. For quantification, the highly specific transition from a precursor ion to a product ion is monitored in what is known as Multiple Reaction Monitoring (MRM), providing excellent sensitivity and selectivity even in complex biological matrices. nih.govresearchgate.netmdpi.com Native mass spectrometry can also be used to study non-covalent interactions, such as the binding of the compound to its target enzyme, carbonic anhydrase. acs.org

Development of Robust Assays for Mechanistic and Preclinical Research

The development of robust and reliable assays is a prerequisite for conducting meaningful mechanistic and preclinical research. ucla.edu These assays, often based on the chromatographic and mass spectrometric methods described above, are tailored to answer specific research questions.

For mechanistic studies, such as investigating enzyme inhibition kinetics, validated assays are needed to accurately measure the concentration of the inhibitor (this compound) and the substrate or product of the enzymatic reaction. mdpi.com For example, in vitro studies to determine the inhibitory potency (e.g., IC50 value) against carbonic anhydrase isozymes rely on precise analytical methods. mdpi.com

In preclinical research, these assays are applied in various in vitro and in vivo models. nih.gov This includes:

In vitro drug release studies: Quantifying the release of the compound from a formulation over time. mdpi.com

Permeability assays: Measuring the transport of the compound across cellular barriers, such as corneal epithelial cells, to predict ocular absorption. nih.gov

Metabolism studies: Identifying and quantifying metabolites formed in liver microsomes or other tissue preparations.

Pharmacokinetic studies: As detailed in section 5.1.2, these assays are used to define the time course of the drug in animal models, which is crucial for understanding its efficacy and duration of action. nih.govresearchgate.netmdpi.com

The development process for these assays involves rigorous validation to ensure they are accurate, precise, and specific for the intended application. science.gov This ensures that the data generated from preclinical studies are reliable and can be used to make informed decisions in the drug development process. core.ac.uk

Computational Chemistry and in Silico Modeling

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to model the interaction between a ligand, such as Hydroxyethyl (B10761427) Brinzolamide (B135381), and its protein target, primarily carbonic anhydrase (CA). These methods are crucial for understanding the structural basis of inhibition.

Molecular docking studies have been instrumental in elucidating how brinzolamide and its analogs bind to the active site of various human carbonic anhydrase (hCA) isoforms. mdpi.com The primary mechanism of inhibition for sulfonamide-based inhibitors like brinzolamide involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located at the bottom of the active site cavity. mdpi.com

Docking simulations predict that the deprotonated sulfonamide nitrogen of brinzolamide forms a strong coordinate bond with the catalytic Zn²⁺ ion. This interaction is fundamental to its inhibitory potency. Beyond this key interaction, the rest of the molecule establishes a network of hydrogen bonds and van der Waals contacts with amino acid residues lining the active site, which contributes to both binding affinity and isoform selectivity. mdpi.com For instance, structural studies on brinzolamide complexed with hCA II show that the tail end of the inhibitor is critical in forming stabilizing interactions that influence tight binding. mdpi.com

The introduction of a hydroxyethyl group to the brinzolamide scaffold is expected to modify these secondary interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new hydrogen bonds with residues in the active site. The specific orientation of this group would determine whether it enhances or slightly alters the binding affinity compared to the parent compound. The interaction energies, calculated through scoring functions in docking programs, provide a quantitative estimate of the binding affinity.

Table 1: Predicted Interactions of Brinzolamide with Carbonic Anhydrase II Active Site This table is based on data from docking studies of the parent compound, brinzolamide, and serves as a model for the potential interactions of Hydroxyethyl Brinzolamide.

Interacting Residue Interaction Type Potential Role of Hydroxyethyl Group
Zn²⁺ Ion Coordinate Bond No direct impact on the primary zinc-binding interaction.
Thr199 Hydrogen Bond The hydroxyethyl tail could form additional hydrogen bonds with this key residue, potentially enhancing affinity.
Gln92 Hydrogen Bond The orientation of the ethyl chain might alter the positioning of the core structure, affecting this interaction.
His94 van der Waals The flexible ethyl group could establish favorable van der Waals contacts within the hydrophobic part of the active site.
Val121 van der Waals Similar to His94, the added substituent could increase hydrophobic interactions.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-enzyme complex over time. nih.govnih.gov MD simulations can reveal the conformational flexibility of this compound within the active site and the corresponding dynamic response of the enzyme.

For a molecule like this compound, MD simulations would be critical to assess the stability of the predicted binding pose. The ethyl chain and terminal hydroxyl group introduce additional rotational freedom. Simulations can track the movement of this tail, determining its preferred orientations and the stability of any new hydrogen bonds it forms. These simulations can also calculate the binding free energy, providing a more accurate prediction of affinity by accounting for entropic effects and the influence of solvent. Studies on similar inhibitor-enzyme systems have shown that the dynamic behavior of the inhibitor's tail moiety is crucial for determining isoform specificity. mdpi.com

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties, which govern its structure, stability, and reactivity. figshare.comresearchgate.net

For brinzolamide, QM studies have been performed to optimize its molecular geometry and calculate its electronic structure. nih.gov These calculations are vital for understanding the distribution of electron density and identifying the most reactive parts of the molecule. Key parameters derived from QM calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A computational study on brinzolamide using both the Hartree-Fock (HF) method and DFT (B3LYP functional) has provided insights into its electronic properties in different solvent environments. nih.gov These calculations help in understanding how the molecule behaves in the aqueous environment of the eye versus the more hydrophobic environment of a cell membrane.

For this compound, the addition of the hydroxyethyl group would be expected to influence the electronic properties. The electronegative oxygen atom would draw electron density, potentially affecting the charge distribution across the molecule and the acidity of the sulfonamide group. QM calculations could precisely quantify these effects, predicting changes in the HOMO-LUMO gap and the molecular electrostatic potential map, which highlights regions prone to electrophilic or nucleophilic attack. researchgate.netacs.org

Virtual Screening and Lead Optimization Strategies Based on the this compound Scaffold

The this compound structure can serve as a scaffold for the discovery of new and improved carbonic anhydrase inhibitors through virtual screening and lead optimization. drugbank.com

Virtual Screening: This computational technique involves screening large libraries of chemical compounds against a biological target to identify potential hits. acs.org Using the known binding mode of brinzolamide as a template, a pharmacophore model can be developed. This model defines the essential 3D arrangement of chemical features required for binding (e.g., the zinc-binding group, hydrogen bond donors/acceptors). This pharmacophore can then be used to rapidly screen virtual compound databases to find novel molecules that fit the binding hypothesis. Structure-based virtual screening, using docking simulations, can also be employed to identify new scaffolds that bind effectively to the carbonic anhydrase active site.

Lead Optimization: Once a lead compound like this compound is identified, computational methods can guide its optimization to improve properties like potency, selectivity, and ADME profile. researchgate.net Strategies include:

Analog Design: Systematically modifying the this compound scaffold, for example, by changing the length or branching of the ethyl chain, altering the position of the hydroxyl group, or substituting other parts of the core structure. Computational tools can predict the impact of these changes on binding affinity and pharmacokinetic properties before synthesis is undertaken.

Selectivity Profiling: Since there are multiple CA isoforms, achieving selectivity is crucial to minimize side effects. Computational docking and MD simulations can be performed against different CA isoforms (e.g., CA I, CA IV, CA IX) to predict which modifications on the this compound scaffold would favor binding to the target isoform (e.g., CA II for glaucoma) over off-target isoforms. researchgate.net

Scaffold Hopping: This involves replacing the central core of the molecule with a different chemical structure while retaining the key interacting groups. This can lead to the discovery of novel chemical classes of inhibitors with potentially better properties and intellectual property positions.

Through these in silico strategies, the this compound scaffold can be rationally modified to design next-generation carbonic anhydrase inhibitors with enhanced therapeutic profiles.

Comparative Preclinical Research and Mechanistic Insights

Comparative Analysis with Parent Brinzolamide (B135381) and Other Carbonic Anhydrase Inhibitors in Preclinical Models

Preclinical research forms the foundation for understanding the therapeutic potential of new chemical entities. In the context of glaucoma treatment, this involves rigorous comparison with existing therapies in established laboratory and animal models. While data on hydroxyethyl (B10761427) brinzolamide is not available, a wealth of information exists for its parent compound, brinzolamide, and other topical carbonic anhydrase inhibitors (CAIs) like dorzolamide (B1670892).

These studies utilize various in vivo models of ocular hypertension and glaucoma to assess efficacy. Common models include those induced by steroids, the injection of hypertonic saline, or laser photocoagulation of the trabecular meshwork in animals such as rabbits and non-human primates. iris-pharma.comnih.gov Genetic models, like the DBA/2J mouse, which naturally develops a form of pigmentary glaucoma, are also crucial for studying chronic disease progression. arvojournals.org Evaluations in these models primarily focus on the reduction of intraocular pressure (IOP). iris-pharma.com

Preclinical comparisons between brinzolamide and dorzolamide have been extensive. Brinzolamide is noted for its formulation as a suspension at a physiologic pH, which contributes to its superior ocular comfort profile compared to the more acidic formulation of dorzolamide. nih.gov Pharmacokinetic studies in rabbits have shown that while both drugs are absorbed systemically to some degree, plasma concentrations remain low. nih.govwikipedia.org Notably, after topical application in pigmented rabbits, dorzolamide demonstrated significantly higher concentrations in the aqueous humor, vitreous humor, and optic nerve compared to brinzolamide. nih.gov Conversely, brinzolamide exhibits a long tissue half-life in the eye, particularly in the iris-ciliary body, which is advantageous for a prolonged duration of action. nih.gov

Carbonic anhydrase (CA) is a zinc metalloenzyme that exists in at least sixteen different isoforms in humans (hCA I to hCA XV). rsc.orgresearchgate.net These isoforms are distributed throughout various tissues and play essential roles in numerous physiological processes. rsc.org The primary target for IOP reduction in the eye is the CA-II isoform, which is predominant in the ciliary processes and involved in the secretion of aqueous humor. nih.goveuropa.eu

A significant challenge in the development of CAIs is achieving isoform selectivity, as non-selective inhibition can lead to undesirable side effects. rsc.orgnih.gov Clinically used CAIs, including the oral drug acetazolamide (B1664987) and the topical agents brinzolamide and dorzolamide, are known to lack high selectivity, which can contribute to side effects. rsc.orgresearchgate.net

Brinzolamide is characterized as a potent, high-affinity, and selective inhibitor of CA-II. nih.gov Its in vitro IC50 (the concentration required to inhibit 50% of the enzyme's activity) against CA-II is 3.2 nM, and its Ki (inhibition constant) is 0.13 nM, indicating strong binding and inhibitory activity. europa.eu While its primary target is CA-II, brinzolamide also inhibits other isoforms to varying degrees. For instance, its metabolite, N-desethylbrinzolamide, also possesses inhibitory activity, primarily against CA-I. wikipedia.org The development of novel CAIs continues to focus on improving selectivity for target isoforms, such as the tumor-associated CA-IX and CA-XII, over off-target isoforms like CA-I, to minimize potential adverse effects. nih.gov

Table 1: Comparative Inhibition Constants (Ki) of Brinzolamide Against Human Carbonic Anhydrase Isoforms

Isoform Brinzolamide Ki (nM) Role/Location
hCA-I Moderate Inhibition Erythrocytes (Off-target)
hCA-II 0.13 Ciliary Processes (Primary Target)
hCA-IV Potent Inhibition Ciliary Epithelium
hCA-IX Variable Tumor-associated
hCA-XII Variable Tumor-associated, Ciliary Epithelium

Data synthesized from multiple sources indicating relative potencies. Exact values for all isoforms are not consistently reported in all literature.

The biological activity of CAIs is primarily assessed by their ability to lower IOP in animal models of glaucoma. Brinzolamide has consistently demonstrated efficacy in reducing IOP by suppressing the secretion of aqueous humor. nih.govpatsnap.com In preclinical studies involving rabbits, brinzolamide has also been shown to increase blood flow to the optic nerve head, a potential secondary benefit in glaucoma management. nih.gov

In vitro studies are crucial for evaluating mechanisms and cellular effects. For example, studies using cultured human trabecular meshwork cells or retinal ganglion cells can assess cytotoxicity and other cellular responses to potential therapeutic agents. nih.govresearchgate.net Novel delivery systems for brinzolamide, such as mucoadhesive nanofibers and hydrogel-encapsulated nanoparticles, have been tested in vitro to evaluate their drug release profiles and potential for sustained delivery. nih.govpan.pl These advanced formulations aim to improve the bioavailability and residence time of the drug on the ocular surface, potentially leading to enhanced therapeutic efficacy. researchgate.netmdpi.comnih.gov

A preclinical efficacy study in male New Zealand white rabbits compared a 0.75% brinzolamide solution with the commercially available 1.0% brinzolamide suspension. The results indicated that the 0.75% solution had an equivalent efficacy in lowering IOP, demonstrating the potential for effective treatment at a lower concentration with an optimized formulation. google.com

Table 2: Summary of Preclinical Models and Key Findings for Brinzolamide

Model Type Animal/System Key Findings
Ocular Hypertension Pigmented Rabbits Significant IOP reduction; Increased optic nerve head blood flow. nih.gov
Pharmacokinetics Pigmented Rabbits Long half-life in iris-ciliary body; Lower aqueous humor concentration than dorzolamide. nih.govnih.gov
Steroid-Induced OHT Mouse Model A single injection of a nano-brinzolamide hydrogel led to a prolonged IOP reduction for up to 21 days. nih.govresearchgate.net
In Vitro Release Franz Diffusion Cells Nanosuspensions and nanofibers show extended drug release profiles. pan.plscience.gov
Corneal Permeation In Vitro Models Cyclodextrins and other permeation enhancers can improve the corneal permeability of CAIs. pan.plnih.gov

OHT: Ocular Hypertension

Elucidation of Differential Mechanisms of Action Compared to Brinzolamide

Since no studies on hydroxyethyl brinzolamide are available, this section discusses the established mechanism of its parent compound, brinzolamide.

The mechanism of action for brinzolamide is well-established. patsnap.com As a carbonic anhydrase inhibitor, its primary function is to block the activity of the CA-II enzyme located in the ciliary processes of the eye. wikipedia.orgdrugbank.com The CA enzyme catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions (HCO₃⁻). europa.eupatsnap.com This process is a critical step in the production of aqueous humor.

Any potential differential mechanism for a derivative like this compound would likely stem from altered physicochemical properties, such as lipophilicity or aqueous solubility. These changes could affect its corneal penetration, distribution to ocular tissues, binding affinity for different CA isoforms, or its metabolic pathway. For instance, unlike the suspension formulation of brinzolamide, a more soluble derivative might offer different pharmacokinetic and pharmacodynamic profiles. drugbank.com However, without specific research, any proposed differential mechanism remains purely speculative.

Research on Potential Synergistic or Antagonistic Interactions with Other Research Compounds

There is no available research detailing the synergistic or antagonistic interactions of this compound with other compounds.

In clinical practice and research, brinzolamide is often used in combination with other classes of IOP-lowering drugs to achieve greater efficacy. Fixed-combination therapies are common, and research has explored the interactions between brinzolamide and compounds like timolol (B1209231) (a beta-blocker) and brimonidine (B1667796) (an alpha-adrenergic agonist). science.gov A meta-analysis of clinical trials concluded that brinzolamide is effective as an add-on therapy to prostaglandin (B15479496) analogues or beta-blockers. frontiersin.org

Preclinical studies assessing drug interactions often look for additivity, synergy (where the combined effect is greater than the sum of individual effects), or antagonism (where the combined effect is less). arxiv.org For instance, a study comparing a brinzolamide/brimonidine fixed combination to a dorzolamide/timolol combination found both to be effective and safe, though with different antihypertensive profiles throughout the day. science.gov Such research is vital for optimizing combination therapies and understanding the complex interplay between different pharmacological mechanisms. arxiv.org

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets or Off-Target Interactions in Research Settings

While the primary mechanism of action for Brinzolamide (B135381) is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA-II, which is abundant in the ciliary processes of the eye, future research on Hydroxyethyl (B10761427) Brinzolamide could delve into its interactions with other CA isozymes and explore potential off-target effects. nih.govdrugbank.comnih.gov The hydroxyethyl modification may alter the binding affinity and selectivity profile of the molecule.

Key Research Areas:

Isozyme Selectivity Profiling: A comprehensive screening of Hydroxyethyl Brinzolamide against a panel of human carbonic anhydrase isozymes (e.g., CA-I, CA-IV, CA-IX, CA-XII) could reveal a unique selectivity profile. nih.gov Understanding these interactions is crucial, as different isozymes are implicated in various physiological and pathological processes beyond intraocular pressure regulation, including tumorigenesis (CA-IX and CA-XII). nih.gov

Identification of Off-Target Interactions: Unbiased screening approaches, such as proteomic profiling and chemical proteomics, could identify novel binding partners for this compound. This could uncover unexpected therapeutic opportunities or potential side effects.

Investigation of Downstream Signaling Pathways: Research could focus on whether the interaction of this compound with its targets leads to the modulation of specific signaling pathways not previously associated with carbonic anhydrase inhibition.

A comparative analysis of the inhibitory activity of Brinzolamide and a hypothetical profile for this compound against various CA isozymes could be represented as follows:

Carbonic Anhydrase IsozymeBrinzolamide IC₅₀ (nM)Hypothetical this compound IC₅₀ (nM)Potential Research Implication
CA-IHighVariableAssessing potential for systemic side effects.
CA-IILowLowConfirming primary mechanism for IOP reduction.
CA-IVModerateVariableInvestigating effects on retinal and corneal physiology.
CA-IXModeratePotentially LowerExploring applications in oncology.
CA-XIIModeratePotentially LowerExploring applications in oncology.

IC₅₀ values for Brinzolamide are generalized from existing literature. The values for this compound are hypothetical and would need to be determined experimentally.

Development of Advanced In Vitro and In Vivo (Animal) Models for Mechanistic Studies

To thoroughly elucidate the mechanism of action and potential therapeutic applications of this compound, the development and utilization of advanced preclinical models are essential. These models can provide valuable insights into the compound's pharmacodynamics and pharmacokinetics.

Advanced Models for Investigation:

In Vitro Models:

Human Corneal Epithelial (HCE) Cell Cultures: These models are crucial for assessing corneal permeability, cytotoxicity, and cellular uptake mechanisms. mdpi.com Studies could compare the transport of this compound across HCE cell layers with that of Brinzolamide. researchgate.net

Three-Dimensional (3D) Ocular Organoids: The use of organoids derived from human pluripotent stem cells can offer a more physiologically relevant system to study the effects of this compound on various ocular cell types and their interactions.

Perfused Ex Vivo Eye Models: Porcine or rabbit eyes can be used in ex vivo setups to study drug penetration and distribution within the different compartments of the eye in a controlled environment. mdpi.com

In Vivo Animal Models:

Ocular Hypertensive Animal Models: Rodent (rat) and rabbit models with induced ocular hypertension are standard for evaluating the intraocular pressure (IOP)-lowering efficacy of new compounds. nih.gov

Transgenic Animal Models: The use of transgenic mice that either lack specific carbonic anhydrase isozymes or overexpress them could help in dissecting the precise molecular targets of this compound. nih.gov

Reporter Gene Assays in Animals: In vivo stress reporter models in mice could provide early biomarkers of potential toxicity and offer mechanistic insights into the cellular responses to this compound. nih.gov

Model TypeSpecific ModelResearch Question
In VitroHuman Corneal Epithelial (HCE) CellsCorneal permeability and cytotoxicity.
3D Ocular OrganoidsEfficacy and effects on different ocular cell types.
Ex VivoPerfused Porcine EyesDrug distribution and retention in ocular tissues.
In VivoRat Ocular Hypertensive ModelIOP-lowering efficacy.
Carbonic Anhydrase Knockout MiceTarget validation and selectivity.

Application as a Chemical Probe for Enzyme Mechanism Elucidation and Drug Discovery

The unique chemical structure of this compound could be leveraged to develop it as a chemical probe for studying the structure and function of carbonic anhydrases and other potential target enzymes. rsc.org

Potential Applications as a Chemical Probe:

Photoaffinity Labeling: The hydroxyethyl group could be modified with a photoactivatable moiety. Upon binding to the target enzyme, UV irradiation would lead to covalent cross-linking, allowing for the identification of the binding site and characterization of the protein-ligand interaction.

Fluorescent Probes: Conjugation of a fluorescent dye to the this compound scaffold would enable visualization of its subcellular localization and trafficking within ocular cells using advanced microscopy techniques.

Affinity-Based Proteomics: Immobilizing this compound onto a solid support could be used for affinity chromatography to pull down its binding partners from cell lysates, aiding in the identification of novel targets. mdpi.com

The development of such probes would be invaluable for understanding the molecular pharmacology of this class of compounds and for the rational design of new drugs with improved properties.

Design and Synthesis of Further Analogues for Enhanced Research Utility

The synthesis of a library of this compound analogues would be a critical step in exploring the structure-activity relationship (SAR) and optimizing its properties for specific research applications. olemiss.edu

Strategies for Analogue Design and Synthesis:

Modification of the Hydroxyethyl Chain: The length and branching of the alkyl chain, as well as the introduction of different functional groups in place of the hydroxyl group, could be systematically varied to modulate solubility, permeability, and binding affinity.

Alterations to the Sulfonamide Moiety: While the sulfonamide group is essential for carbonic anhydrase inhibition, subtle modifications could fine-tune the binding kinetics and isozyme selectivity.

Hybrid Molecule Design: Inspired by recent research on Brinzolamide, new analogues could be designed as hybrid molecules. For instance, linking this compound to other pharmacophores, such as nitric oxide donors or H₂S donors, could result in compounds with dual mechanisms of action. nih.gov The synthesis of such hybrids would involve multi-step chemical reactions, including coupling reactions to link the different moieties. nih.gov

Q & A

Q. What is the molecular mechanism by which hydroxyethyl brinzolamide inhibits carbonic anhydrase-II (CA-II), and how does this inform experimental design for in vitro studies?

this compound acts as a potent CA-II inhibitor with an IC50 of 3.19 nM, primarily targeting the enzyme's active site to reduce bicarbonate ion production. Experimental design should include enzyme activity assays (e.g., stopped-flow spectrophotometry) under controlled pH and temperature conditions to measure inhibition kinetics. Dose-response curves and competitive binding studies using sulfonamide analogs can validate specificity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and what validation parameters are critical?

High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is widely used for quantification. Method validation must assess linearity (1–100 µg/mL range), precision (RSD <5%), recovery (>90%), and limit of detection (LOD <0.1 µg/mL). Internal standards like deuterated brinzolamide improve accuracy in plasma and erythrocyte lysates .

Q. How does this compound’s plasma protein binding and erythrocyte sequestration influence pharmacokinetic modeling?

Approximately 60% of brinzolamide binds to plasma proteins, with significant sequestration in red blood cells (RBCs) due to high affinity for CA-II. Pharmacokinetic models must incorporate RBC partitioning coefficients and non-linear clearance rates. In vivo studies should measure free vs. bound fractions using equilibrium dialysis and correlate with intraocular pressure (IOP) reduction efficacy .

Advanced Research Questions

Q. What metabolic pathways dominate this compound’s clearance, and how do cytochrome P450 (CYP) polymorphisms affect its pharmacokinetics?

Brinzolamide undergoes N-dealkylation, O-dealkylation, and oxidation via CYP3A4, with contributions from CYP2A6, 2B6, 2C8, and 2C9. Polymorphisms in CYP2C9*2/*3 alleles may reduce metabolic clearance by 30–50%, necessitating genotype-stratified dosing in clinical cohorts. Metabolite profiling via LC-MS/MS in human hepatocytes can identify dominant pathways .

Q. What are the key considerations for designing a double-masked, randomized controlled trial (RCT) to evaluate brinzolamide’s long-term efficacy in glaucoma patients?

RCTs should include IOP reduction as the primary endpoint, with stratification by baseline IOP (>21 mmHg) and corneal thickness. Masking requires matching placebo eye drops with identical viscosity and pH. Adverse event monitoring must prioritize corneal endothelial cell density changes and RBC CA-I/II inhibition thresholds .

Q. How can researchers resolve contradictions in brinzolamide’s reported efficacy across demographic subgroups (e.g., age, ethnicity)?

Meta-analyses of subgroup data should adjust for confounding variables (e.g., aqueous humor outflow rates, CYP2C9 activity). Bayesian hierarchical models can quantify heterogeneity, while in vitro studies using patient-derived trabecular meshwork cells may reveal mechanistic variations .

Q. What methodologies ensure data reliability when analyzing brinzolamide’s off-target effects on renal carbonic anhydrase isoforms?

Use isoform-specific activity assays (e.g., CA-IV in renal proximal tubules) with recombinant enzymes. Cross-reactivity studies should compare inhibition profiles of brinzolamide and its N-desethyl metabolite. Western blotting or immunohistochemistry can localize off-target binding in kidney tissue .

Q. What ethical protocols are mandatory for human studies involving brinzolamide’s systemic absorption after topical administration?

Informed consent must disclose risks of metabolic acidosis and RBC CA inhibition. Monitoring protocols should include serial venous blood gas analyses and hemoglobin electrophoresis to detect CA-I saturation. Data anonymization is critical for genetic studies linking CYP variants to adverse events .

Q. How does brinzolamide’s accumulation in RBCs complicate population pharmacokinetic (PopPK) modeling, and what sampling strategies mitigate this?

PopPK models require dense RBC-to-plasma partitioning data at multiple time points. Optimal sampling times include 2, 6, and 12 hours post-dose. Nonlinear mixed-effects modeling (NONMEM) can account for saturable RBC binding, while microsampling (10 µL) reduces patient burden .

Q. What hypotheses explain brinzolamide’s variable efficacy in patients with pseudoexfoliation glaucoma, and how can they be tested experimentally?

Hypotheses include reduced corneal permeability due to pseudoexfoliative deposits or altered CA-II expression in the ciliary body. Testing requires ex vivo corneal permeability assays (Using Franz cells) and comparative proteomics of aqueous humor samples from affected vs. control patients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.